3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
Overview
Description
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorobenzylsulfonyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide typically involves multiple steps, including the introduction of the chlorobenzylsulfonyl and trifluoromethyl groups onto the pyridine ring. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorobenzylsulfonylation: The pyridine derivative undergoes a sulfonylation reaction with 4-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide or a similar trifluoromethylating agent.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction with an appropriate amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide can be compared with similar compounds such as:
4-Chlorobenzylsulfonyl derivatives: These compounds share the chlorobenzylsulfonyl group but differ in other substituents, affecting their chemical and biological properties.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group on the pyridine ring, which may exhibit similar reactivity but different overall properties due to the absence of the sulfonyl group.
Pyridinecarboxamides: These compounds have the carboxamide group on the pyridine ring but may lack the chlorobenzylsulfonyl and trifluoromethyl groups, resulting in different chemical behavior.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3S/c15-10-3-1-8(2-4-10)7-24(22,23)11-5-9(14(16,17)18)6-20-12(11)13(19)21/h1-6H,7H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRJHIXJYNUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138144 | |
Record name | 3-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338406-85-2 | |
Record name | 3-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338406-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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